molecular formula C17H22N2S B2992340 1-benzyl-N-(thien-2-ylmethyl)piperidin-4-amine CAS No. 921125-05-5

1-benzyl-N-(thien-2-ylmethyl)piperidin-4-amine

Cat. No.: B2992340
CAS No.: 921125-05-5
M. Wt: 286.44
InChI Key: YYKKOYCTVRVFSR-UHFFFAOYSA-N
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Description

1-Benzyl-N-(thien-2-ylmethyl)piperidin-4-amine is a biochemical compound with the molecular formula C17H22N2S and a molecular weight of 286.44 . It is used for research purposes .


Synthesis Analysis

Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours or even 1 day .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . This structure is attached to a benzyl group and a thien-2-ylmethyl group .


Chemical Reactions Analysis

The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .

Scientific Research Applications

Thiophene Bioisosteres of Spirocyclic Sigma Receptor Ligands

Thiophene bioisosteres, including structures similar to 1-benzyl-N-(thien-2-ylmethyl)piperidin-4-amine, were synthesized to explore their affinity for sigma 1 receptors. Compounds like 1-benzyl-6'-methoxy-6',7'-dihydrospiro[piperidine-4,4'-thieno[3.2-c]pyran] demonstrated significant binding affinities to sigma 1 receptors, indicating potential for therapeutic applications in modulating sigma receptor activity (Oberdorf et al., 2008).

Novel Methodologies for Benzylamine Synthesis

A sustainable catalytic method was developed for synthesizing a variety of benzylamines, which are structurally related to this compound. This methodology leverages iron catalysis for the direct coupling of benzyl alcohols with simpler amines, showcasing an innovative approach to accessing key pharmacophore motifs in drug development (Yan, Feringa, & Barta, 2016).

Piperidine Synthesis via Zn(II) Catalysis

The synthesis of piperidines, closely related to this compound, was achieved through a Zn(II)-catalyzed reaction. This method involves the reaction of benzyl-protected propargyl amines with cyclopropanes, offering a novel pathway to highly functionalized piperidines (Lebold, Leduc, & Kerr, 2009).

Anodic Benzylic C(sp3)–H Amination

An electrochemical strategy for aliphatic C–H amination was developed to synthesize pyrrolidines and piperidines, relevant to the structure of this compound. This approach provides unified access to these heterocyclic motifs, highlighting an innovative method for constructing complex nitrogen-containing frameworks (Herold, Bafaluy, & Muñiz, 2018).

High-Yielding Syntheses of Lactams

A procedure was developed for the high-yielding synthesis of lactams, including those related to this compound, using a tandem reductive amination-lactamization method. This process represents an efficient approach to generating pharmaceutical building blocks, providing scalable solutions for medicinal chemistry applications (Mapes & Mani, 2007).

Properties

IUPAC Name

1-benzyl-N-(thiophen-2-ylmethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2S/c1-2-5-15(6-3-1)14-19-10-8-16(9-11-19)18-13-17-7-4-12-20-17/h1-7,12,16,18H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKKOYCTVRVFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCC2=CC=CS2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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